Cas no 76749-35-4 (N-Methoxy-2-naphthamide)

N-Methoxy-2-naphthamide 化学的及び物理的性質
名前と識別子
-
- N-Methoxy-2-naphthamide
- 2-Naphthalenecarboxamide,N-methoxy-
- N-methoxynaphthalene-2-carboxamide
- 76749-35-4
- CHEMBL154442
- DTXSID10227564
- AKOS009092466
- N-Methoxy-2-naphthalenecarboxamide
- SCHEMBL13527515
- SB77729
- 2-Naphthalenecarboxamide, N-methoxy-
- Z188880124
- 2-Naphthohydroxamic acid, O-methyl-
- N-methoxy-2-naphthylcarboxylic amide
- 2-Naphtho-O-methylhydroxamic acid
-
- インチ: InChI=1S/C12H11NO2/c1-15-13-12(14)11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3,(H,13,14)
- InChIKey: RRZFDZZYQIHCNK-UHFFFAOYSA-N
- ほほえんだ: CONC(C1=CC2=CC=CC=C2C=C1)=O
計算された属性
- せいみつぶんしりょう: 201.07903
- どういたいしつりょう: 201.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 230
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 38.3Ų
じっけんとくせい
- PSA: 38.33
N-Methoxy-2-naphthamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM140330-1g |
N-methoxy-2-naphthamide |
76749-35-4 | 95% | 1g |
$*** | 2023-05-29 | |
Chemenu | CM140330-1g |
N-methoxy-2-naphthamide |
76749-35-4 | 95% | 1g |
$729 | 2021-08-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1742308-1g |
n-Methoxy-2-naphthamide |
76749-35-4 | 98% | 1g |
¥6457.00 | 2024-07-28 | |
Crysdot LLC | CD12033578-1g |
N-Methoxy-2-naphthamide |
76749-35-4 | 95+% | 1g |
$772 | 2024-07-24 | |
Alichem | A219007751-1g |
N-Methoxy-2-naphthamide |
76749-35-4 | 95% | 1g |
$684.52 | 2023-09-01 |
N-Methoxy-2-naphthamide 関連文献
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Subhash L. Yedage,Bhalchandra M. Bhanage Green Chem. 2016 18 5635
-
Guangying Tan,Xiaolei Huang,Qian Wu,Luo-Qiang Zhang,Jingsong You RSC Adv. 2014 4 49186
-
Long Zou,Pinhua Li,Bin Wang,Lei Wang Green Chem. 2019 21 3362
-
Xiaorong Zhou,Zhixing Peng,Hongyang Zhao,Zhiyin Zhang,Ping Lu,Yanguang Wang Chem. Commun. 2016 52 10676
-
Jia-Qiang Wu,Zhi-Ping Qiu,Shang-Shi Zhang,Jing-Gong Liu,Ye-Xing Lao,Lian-Quan Gu,Zhi-Shu Huang,Juan Li,Honggen Wang Chem. Commun. 2015 51 77
N-Methoxy-2-naphthamideに関する追加情報
Introduction to N-Methoxy-2-naphthamide (CAS No. 76749-35-4)
N-Methoxy-2-naphthamide, with the chemical identifier CAS No. 76749-35-4, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural and functional properties, has garnered considerable attention in recent years due to its potential applications in drug development and molecular research.
The molecular structure of N-Methoxy-2-naphthamide consists of a naphthalene core substituted with an amide group at the 2-position and a methoxy group at the nitrogen atom of the amide moiety. This specific arrangement imparts distinct chemical reactivity and solubility characteristics, making it a valuable intermediate in synthetic organic chemistry. The presence of both electron-withdrawing and electron-donating groups enhances its utility in various chemical transformations, including nucleophilic substitution reactions and condensation processes.
In recent years, N-Methoxy-2-naphthamide has been extensively studied for its role in the synthesis of biologically active molecules. Its structural framework serves as a versatile scaffold for designing novel therapeutic agents targeting various diseases. For instance, researchers have explored its potential in developing inhibitors for enzymes involved in metabolic pathways relevant to cancer and inflammation. The methoxy group at the nitrogen position allows for further functionalization, enabling the creation of derivatives with enhanced pharmacological properties.
One of the most compelling aspects of N-Methoxy-2-naphthamide is its application in medicinal chemistry. The compound's ability to undergo selective modifications makes it an attractive candidate for drug discovery programs. Recent studies have demonstrated its utility in synthesizing small-molecule inhibitors that exhibit potent activity against bacterial pathogens. These inhibitors leverage the compound's structural features to disrupt essential bacterial functions, offering a promising alternative to conventional antibiotics.
The pharmaceutical industry has also recognized the importance of N-Methoxy-2-naphthamide in developing treatments for neurological disorders. Its derivatives have shown promise in preclinical trials as potential neuroprotective agents. The amide group's interaction with biological targets suggests that it can modulate neurotransmitter systems, which could be beneficial in conditions such as Alzheimer's disease and Parkinson's disease. Ongoing research aims to optimize its pharmacokinetic profile to enhance therapeutic efficacy.
From a synthetic chemistry perspective, N-Methoxy-2-naphthamide serves as a crucial building block for more complex molecules. Its reactivity allows chemists to construct intricate structures through multi-step syntheses. Researchers have utilized this compound to develop novel heterocyclic compounds, which are known for their diverse biological activities. The ability to introduce various substituents into its framework provides chemists with unparalleled flexibility in designing molecules with tailored properties.
The industrial significance of N-Methoxy-2-naphthamide extends beyond academic research. Pharmaceutical companies have incorporated this compound into their libraries for lead optimization campaigns. Its structural features make it an ideal candidate for generating novel analogs with improved drug-like characteristics. By leveraging computational methods and high-throughput screening, researchers can rapidly identify derivatives with enhanced potency and reduced toxicity.
In conclusion, N-Methoxy-2-naphthamide (CAS No. 76749-35-4) is a multifaceted compound with broad applications in pharmaceutical chemistry and bioorganic synthesis. Its unique structural attributes enable its use as a versatile intermediate in drug development and molecular research. As scientific understanding advances, the potential applications of this compound are expected to expand further, contributing significantly to advancements in medicine and biotechnology.
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